molecular formula C21H17ClN4O2S B11984764 2((1-(4-CL-Benzyl)-1H-benzimidazol-2-YL)thio)N'-(2-furylmethylene)acetohydrazide

2((1-(4-CL-Benzyl)-1H-benzimidazol-2-YL)thio)N'-(2-furylmethylene)acetohydrazide

Cat. No.: B11984764
M. Wt: 424.9 g/mol
InChI Key: YHJWNQTXPUGIAB-FSJBWODESA-N
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Description

2((1-(4-CL-Benzyl)-1H-benzimidazol-2-YL)thio)N'-(2-furylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C21H17ClN4O2S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2((1-(4-CL-Benzyl)-1H-benzimidazol-2-YL)thio)N'-(2-furylmethylene)acetohydrazide is a hybrid molecule that incorporates benzimidazole and thioether functionalities, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Synthesis

The synthesis of the compound involves the condensation of 1-(4-chlorobenzyl)-1H-benzimidazole with 2-furylmethylene acetohydrazide. The reaction typically requires specific conditions such as temperature control and the use of solvents like dimethylformamide (DMF) to achieve optimal yields. Characterization techniques such as NMR spectroscopy are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives, including the target compound.

  • Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains. For instance, compounds similar to our target have shown MIC values ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus8
Similar Benzimidazole DerivativeE. coli16

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely documented. The target compound's structural features suggest it may exhibit significant cytotoxicity against various cancer cell lines.

  • In vitro studies have indicated that related compounds can inhibit cancer cell proliferation with IC50 values often in the micromolar range. For example, one study reported that benzimidazole derivatives exhibited IC50 values around 5 µM against lung cancer cell lines .
Cell LineIC50 (µM)
A549 (Lung Cancer)5
HeLa (Cervical Cancer)7

Anti-inflammatory Activity

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. The target compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

  • Studies have shown that certain benzimidazole derivatives can reduce levels of TNF-α and IL-6 in vitro, indicating their potential as anti-inflammatory agents .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Coulibaly et al. evaluated a series of benzimidazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted significant antibacterial activity with several compounds exhibiting lower MIC values than standard antibiotics .
  • Anticancer Evaluation : Refaat et al. demonstrated that specific benzimidazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that hydrazone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related hydrazone derivative was reported to show selective cytotoxic activity against A549 human lung adenocarcinoma cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that hydrazone derivatives can inhibit the growth of several bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the thio group is believed to enhance this activity by disrupting microbial cell membranes.

Anti-inflammatory Effects

Hydrazones are known to possess anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Case Studies

StudyObjectiveFindings
Synthesis and Biological Evaluation of Hydrazone DerivativesTo evaluate the anticancer activity of hydrazone derivativesDerivatives showed selective cytotoxicity against cancer cell lines, including A549 .
Antimicrobial Activity of Benzimidazole DerivativesTo assess the antimicrobial efficacy of various benzimidazole derivativesSignificant inhibition of bacterial growth was observed, indicating potential for new antimicrobial agents .
Anti-inflammatory Effects of HydrazonesTo investigate the anti-inflammatory propertiesCertain hydrazones inhibited COX activity and reduced cytokine levels in vitro .

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H17ClN4O2S/c22-16-9-7-15(8-10-16)13-26-19-6-2-1-5-18(19)24-21(26)29-14-20(27)25-23-12-17-4-3-11-28-17/h1-12H,13-14H2,(H,25,27)/b23-12+

InChI Key

YHJWNQTXPUGIAB-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CO4

Origin of Product

United States

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